4,4'-Dicyclohexylbiphenyl
Overview
Description
4,4’-Dicyclohexylbiphenyl is an organic compound with the molecular formula C24H30. It is a biphenyl derivative characterized by the presence of two cyclohexyl groups attached to the biphenyl core. This compound is a colorless, odorless, and crystalline solid that is insoluble in water but soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dicyclohexylbiphenyl can be synthesized through various methods. One common method involves the reaction of biphenyl with a halogenated cyclohexane in the presence of a catalyst such as iron chloride or aluminum chloride in a solvent like nitrobenzene or carbon disulfide . Another method involves the use of a cobalt catalyst, manganese catalyst, and bromine catalyst in acetic acid .
Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Dicyclohexylbiphenyl often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dicyclohexylbiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen, hypochlorite, and other oxidizing catalysts.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Various halogenated reagents and catalysts are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can introduce new functional groups into the biphenyl structure .
Scientific Research Applications
4,4’-Dicyclohexylbiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4,4’-Dicyclohexylbiphenyl involves its interaction with specific molecular targets and pathways. Its effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4,4’-Dihydroxybiphenyl: This compound has hydroxyl groups attached to the biphenyl core and is used in the synthesis of polyether liquid crystals.
4,4’-Dimethylbiphenyl: This compound has methyl groups attached to the biphenyl core and is used in various organic synthesis reactions.
Uniqueness: 4,4’-Dicyclohexylbiphenyl is unique due to the presence of cyclohexyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in materials science and organic synthesis .
Properties
IUPAC Name |
1-cyclohexyl-4-(4-cyclohexylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h11-20H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUVNSGCKHZQJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301619 | |
Record name | 4,4'-dicyclohexylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81937-29-3 | |
Record name | NSC144985 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144985 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-dicyclohexylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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